molecular formula C11H11N3O3 B6116686 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Cat. No. B6116686
M. Wt: 233.22 g/mol
InChI Key: POZWQJYPVMMEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the imidazole family and has been found to exhibit various biological activities that make it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and complex. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole in lab experiments is its potent biological activity. This compound exhibits potent anti-cancer, antibacterial, and antifungal activity, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. One of the most promising directions is the development of this compound as a novel anti-cancer drug. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, making it a promising candidate for drug development. Another future direction is the investigation of the potential applications of this compound in the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Overall, the future directions for research on 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and promising, and further studies are needed to fully understand the potential applications of this compound in medicine.

Synthesis Methods

The synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole involves the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate to form ethyl 4-nitrophenylacrylate. The resulting compound is then reacted with ammonium acetate and potassium carbonate to form 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. This synthesis method has been reported in various research studies and has been found to be efficient in producing high yields of the compound.

Scientific Research Applications

The scientific research applications of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and promising. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Apart from cancer research, 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole has also been investigated for its potential applications in the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)10-11(14(15)16)13-7-12-10/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZWQJYPVMMEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.